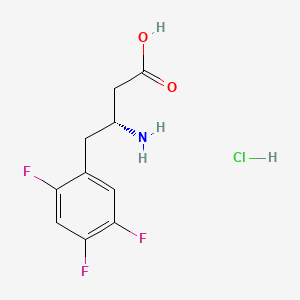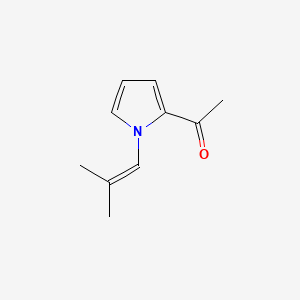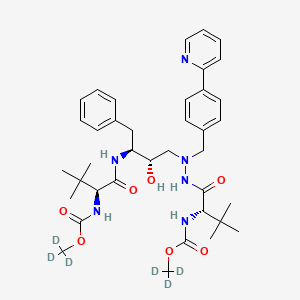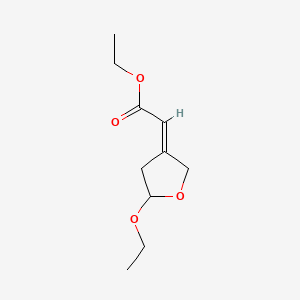
1-Tetratriacontanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetratriacontanethiol: is a long-chain alkane thiol with the molecular formula C34H70S . It consists of a straight chain of 34 carbon atoms with a thiol group (-SH) attached to the first carbon atom. This compound is part of the broader class of organosulfur compounds, which are known for their diverse chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thiol-ene Reaction: One common method for synthesizing thiols, including tetratriacontane-1-thiol, is the thiol-ene reaction. This involves the addition of a thiol group to an alkene under radical initiation conditions.
Reduction of Disulfides: Another method involves the reduction of disulfides.
Industrial Production Methods: Industrial production of tetratriacontane-1-thiol typically involves large-scale thiol-ene reactions due to their efficiency and high yield. The process is carried out in reactors equipped with UV light sources or heating elements to initiate the radical reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 1-Tetratriacontanethiol can undergo oxidation to form disulfides.
Substitution: The thiol group in tetratriacontane-1-thiol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Substitution: Alkyl halides, base (e.g., NaOH)
Addition: Alkenes, alkynes, radical initiators (e.g., AIBN)
Major Products:
Oxidation: Disulfides
Substitution: Thioethers
Addition: Thioethers
Wissenschaftliche Forschungsanwendungen
Chemistry: 1-Tetratriacontanethiol is used as a model compound in studies of long-chain alkanes and their interactions with various surfaces. It is also used in the synthesis of self-assembled monolayers (SAMs) on gold surfaces, which are important in surface chemistry and nanotechnology .
Biology: In biological research, tetratriacontane-1-thiol is used to study the interactions of long-chain thiols with biological membranes and proteins. It serves as a model compound for understanding the behavior of thiol-containing biomolecules .
Medicine: While not directly used in medicine, tetratriacontane-1-thiol’s derivatives and related compounds are studied for their potential therapeutic applications, including as antioxidants and in drug delivery systems .
Industry: In the industrial sector, tetratriacontane-1-thiol is used in the production of lubricants and surfactants. Its long alkyl chain provides excellent lubrication properties, while the thiol group enhances its reactivity and binding to metal surfaces .
Wirkmechanismus
The primary mechanism of action of tetratriacontane-1-thiol involves its thiol group. Thiols are known for their ability to form strong bonds with metals, making them useful in surface modification and catalysis. The thiol group can also undergo oxidation-reduction reactions, which are important in various chemical and biological processes .
Molecular Targets and Pathways:
Metal Surfaces: 1-Tetratriacontanethiol binds strongly to metal surfaces, forming self-assembled monolayers (SAMs).
Oxidation-Reduction Reactions: The thiol group can participate in redox reactions, which are crucial in many biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Hexatriacontane-1-thiol (C36H74S): Similar to tetratriacontane-1-thiol but with a longer carbon chain.
Octatriacontane-1-thiol (C38H78S): Another long-chain thiol with an even longer carbon chain.
Docosane-1-thiol (C22H46S): A shorter-chain thiol with similar chemical properties.
Uniqueness: 1-Tetratriacontanethiol is unique due to its specific chain length, which provides distinct physical and chemical properties. Its long alkyl chain enhances its hydrophobicity and stability, making it particularly useful in applications requiring robust surface coatings and lubricants .
Eigenschaften
IUPAC Name |
tetratriacontane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H70S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUCNVVYVMEQKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
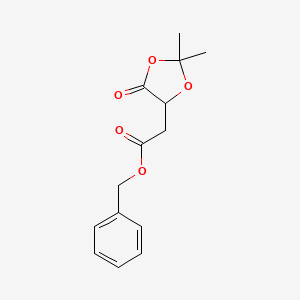
![N-[(2R)-2-Hydroxy-2-[3-(phenylmethoxy)phenyl]ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester](/img/new.no-structure.jpg)
![tetrasodium;5-[[6-(N-methylanilino)-4-[3-(2-sulfooxyethylsulfonyl)phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-4-oxido-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B570366.png)
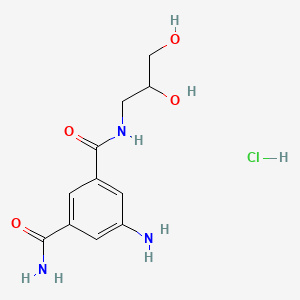
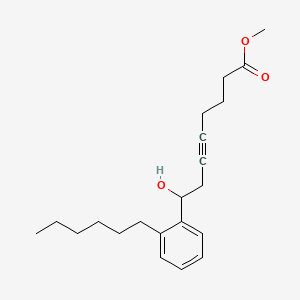
![(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B570370.png)

